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molecular formula C7H7NNaO5S B152858 Sodium (4-nitrophenyl)methanesulfonate CAS No. 36639-50-6

Sodium (4-nitrophenyl)methanesulfonate

Cat. No. B152858
M. Wt: 240.19 g/mol
InChI Key: KBJKRRLUCCHTHG-UHFFFAOYSA-N
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Patent
US06025374

Procedure details

A mixture of 4-nitrobenzyl bromide (100.0 g, 0.46 mol), sodium sulphite (84.8 g, 0.67 mol) and water (316 ml) was heated at 90° C. for 5 h. The solution was cooled and the resultant solid filtered and washed with diethyl ether. The product was dried under vacuum at 60° C. (95 g, 86%). Phosphorus pentachloride (78 g, 0.375 mol) was added to sodium 4-nitrobenzylsulphonate (60 g, 0.25 mol) and the mixture heated at 90° C. for 2 h. The mixture was cooled and volatile material removed under vacuum. The residue was dissolved in dichloromethane (500 ml) and water (150 ml). The organic layer was separated, dried over anhydrous sodium sulphate, filtered and evaporated to give 4-nitrobenzyl sulphonyl chloride (48.9 g, 83%) which was pure by 1H NMR. Methylamine gas was bubbled through a solution of 4-nitrobenzyl sulphonyl chloride (37.9 g, 0.16 mol), in dichloromethane (325 ml), until uptake had ceased (0.5 h). The resulting solid was filtered, washed with H2O and dried under vacuum to give the title-sulphonamide (32.5 g, 88%), δ (250 MHz, D6 -DMSO) 2.61 (3H, s, Me), 4.55 (2H, s, CH2), 7.06 (1H, s, NH), 7.66 (2H, d, J=8.7Hz, Ar--H), 8.25 (2H, d, J=8.7Hz, Ar--H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
84.8 g
Type
reactant
Reaction Step One
Name
Quantity
316 mL
Type
solvent
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step Two
Name
sodium 4-nitrobenzylsulphonate
Quantity
60 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(CBr)=CC=1)([O-])=O.S([O-])([O-])=O.[Na+].[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:19].[N+:24]([C:27]1[CH:37]=[CH:36][C:30]([CH2:31][S:32]([O-])(=[O:34])=[O:33])=[CH:29][CH:28]=1)([O-:26])=[O:25].[Na+]>O>[N+:24]([C:27]1[CH:37]=[CH:36][C:30]([CH2:31][S:32]([Cl:19])(=[O:34])=[O:33])=[CH:29][CH:28]=1)([O-:26])=[O:25] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Name
Quantity
84.8 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
316 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
78 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
sodium 4-nitrobenzylsulphonate
Quantity
60 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CS(=O)(=O)[O-])C=C1.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
the resultant solid filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum at 60° C. (95 g, 86%)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 90° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
volatile material removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (500 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CS(=O)(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 48.9 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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